Ethyl 2-amino-5-bromo-4-methoxybenzoate
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Overview
Description
Ethyl 2-amino-5-bromo-4-methoxybenzoate: is a chemical compound with the following properties:
IUPAC Name: this compound
Molecular Formula: CHBrNO
Molecular Weight: 260.09 g/mol
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves the following steps:
Bromination: Bromination of 4-methoxybenzoic acid yields 5-bromo-4-methoxybenzoic acid.
Esterification: The carboxylic acid group of 5-bromo-4-methoxybenzoic acid reacts with ethanol (ethyl alcohol) to form .
Amination: The amino group is introduced by reacting ethyl 5-bromo-4-methoxybenzoate with ammonia or an amine.
Industrial Production:: Industrial production methods typically involve large-scale reactions using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: Ethyl 2-amino-5-bromo-4-methoxybenzoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Ester Hydrolysis: Under acidic or basic conditions, hydrolysis of the ester bond occurs.
- Bromine (Br2) : Used for bromination.
- Hydrogenation Catalysts (e.g., Pd/C) : Employed for reduction reactions.
- Acid or Base : Required for ester hydrolysis.
- Ethyl 5-bromo-4-methoxybenzoate : Intermediate in the synthesis.
- Ethyl 4-methoxybenzoate : Formed during ester hydrolysis.
Scientific Research Applications
This compound finds applications in various fields:
- Medicine : It may have pharmaceutical potential due to its structural features.
- Chemistry : Used as a building block in organic synthesis.
- Industry : Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action is context-dependent and would require further research. it could interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
- Methyl 2-amino-5-bromo-4-methoxybenzoate (CAS: 169044-96-6) is structurally related.
- Methyl 3-amino-5-bromo-2-methylbenzoate (CAS: 1000342-11-9) and Methyl 4-bromo-2-methoxybenzoate (CAS: 139102-34-4) are other similar compounds .
Properties
Molecular Formula |
C10H12BrNO3 |
---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
ethyl 2-amino-5-bromo-4-methoxybenzoate |
InChI |
InChI=1S/C10H12BrNO3/c1-3-15-10(13)6-4-7(11)9(14-2)5-8(6)12/h4-5H,3,12H2,1-2H3 |
InChI Key |
AHNSRDQPXHOZEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)OC)Br |
Origin of Product |
United States |
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